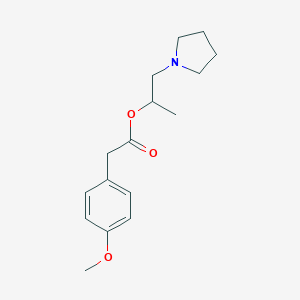![molecular formula C18H20INO2 B294919 1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)
1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzoic acid, and its unique chemical structure makes it an ideal candidate for various research applications. In
Mecanismo De Acción
The mechanism of action of 1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate is not well understood. However, it is believed that this compound interacts with various receptors in biological systems, including dopamine receptors and serotonin receptors. This interaction may lead to changes in receptor activity, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it is believed that this compound may have effects on various biological processes, including neurotransmitter release and receptor activity. Additionally, this compound may have effects on cellular signaling pathways, which can have downstream effects on gene expression and protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate in lab experiments is its ability to selectively label proteins and peptides with iodine-125. This allows for their detection and quantification in biological samples, which can be useful for various research applications. Additionally, this compound can be used as a radioligand in receptor binding assays, which allows for the identification and characterization of various receptors in biological systems.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has not been extensively studied in terms of its toxicity, and caution should be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research involving 1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate. One potential direction is to further investigate the mechanism of action of this compound, including its interactions with various receptors in biological systems. Additionally, future research could focus on the potential therapeutic applications of this compound, including its use as a radioligand for the diagnosis and treatment of various diseases. Finally, future research could focus on the development of new synthesis methods for this compound, which could improve its efficiency and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of 1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-iodobenzoic acid with benzylamine to produce 2-iodobenzylamine. This intermediate product is then reacted with 2-bromo-1-phenylpropan-1-one to produce the final product, this compound.
Aplicaciones Científicas De Investigación
1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate has various scientific research applications, including its use as a labeling agent for proteins and peptides. This compound can be used to selectively label proteins and peptides with iodine-125, which allows for their detection and quantification in biological samples. Additionally, this compound can be used as a radioligand in receptor binding assays, which allows for the identification and characterization of various receptors in biological systems.
Propiedades
Fórmula molecular |
C18H20INO2 |
|---|---|
Peso molecular |
409.3 g/mol |
Nombre IUPAC |
1-[benzyl(methyl)amino]propan-2-yl 2-iodobenzoate |
InChI |
InChI=1S/C18H20INO2/c1-14(12-20(2)13-15-8-4-3-5-9-15)22-18(21)16-10-6-7-11-17(16)19/h3-11,14H,12-13H2,1-2H3 |
Clave InChI |
AZLNEGKRNAPIKU-UHFFFAOYSA-N |
SMILES |
CC(CN(C)CC1=CC=CC=C1)OC(=O)C2=CC=CC=C2I |
SMILES canónico |
CC(CN(C)CC1=CC=CC=C1)OC(=O)C2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294839.png)
![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B294841.png)
![3-Benzyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294842.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide](/img/structure/B294844.png)

![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294847.png)
![N-[2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B294849.png)
![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)



![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)

![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)
